molecular formula C21H14Cl2N2O2S B11772851 Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate

Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate

Cat. No.: B11772851
M. Wt: 429.3 g/mol
InChI Key: VKVJKVSVXVETJW-UHFFFAOYSA-N
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Description

Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate is a synthetic chemical reagent featuring a multi-substituted pyridine core, designed for advanced research and development applications. This compound belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry and agrochemical research. Compounds with similar pyridine-thioacetate backbones, such as [(3-Cyano-4,6-diphenyl-2-pyridinyl)thio]acetic acid, are established as key intermediates in organic synthesis . The specific presence of 4-chlorophenyl substituents and a cyano group on the pyridine ring is a structural motif often associated with potential biological activity, making this compound a valuable scaffold for constructing molecules with enhanced properties . Researchers can utilize this ester in various synthetic pathways, including hydrolysis to the corresponding acetic acid or transesterification reactions. Its core structure is analogous to that of other pyridine derivatives which have been explored for their antimicrobial and antifungal properties in scientific studies . Furthermore, the integration of such pyridine cores with pharmacophores like acetamide linkages is a common strategy in drug discovery to develop new therapeutic agents with potential anticancer, antiviral, and anti-inflammatory activities . This product is intended for use in a laboratory setting only. It is strictly for research purposes and is not classified as a drug, cosmetic, or for any form of human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H14Cl2N2O2S

Molecular Weight

429.3 g/mol

IUPAC Name

methyl 2-[4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C21H14Cl2N2O2S/c1-27-20(26)12-28-21-18(11-24)17(13-2-6-15(22)7-3-13)10-19(25-21)14-4-8-16(23)9-5-14/h2-10H,12H2,1H3

InChI Key

VKVJKVSVXVETJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The core pyridine scaffold is often constructed via cyclocondensation reactions. A validated approach involves reacting 4-chloroacetophenone derivatives with cyanothioacetamide under acidic conditions. For example, Dawoud et al. demonstrated that 4,6-diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitriles can be synthesized by refluxing substituted acetophenones with α-arylidene-cyanothioacetamide in ethanol. Subsequent S-alkylation with methyl chloroacetate introduces the thioacetate moiety.

Key Steps:

  • Cyclocondensation:

    • Substituted acetophenone + cyanothioacetamide → 2-thioxopyridine-3-carbonitrile intermediate.

    • Conditions: Ethanol, ammonium acetate, reflux (6–8 hours).

  • S-Alkylation:

    • Intermediate + methyl chloroacetate → Target compound.

    • Base: Potassium carbonate or sodium hydride.

    • Solvent: Dimethylformamide (DMF) or acetone.

    • Yield: 72–85%.

Thioether Formation via S-Alkylation

Direct thioetherification of pre-formed pyridinethiols is a widely adopted strategy. Elgemeie et al. optimized this route using sodium ethoxide-mediated reactions:

  • Pyridinethiol Synthesis:

    • 4,6-Bis(4-chlorophenyl)-3-cyanopyridine-2-thiol is prepared via cyclization of enaminonitrile precursors.

  • Alkylation with Methyl Chloroacetate:

    • Reaction stoichiometry: 1:1 molar ratio of pyridinethiol to methyl chloroacetate.

    • Base: Sodium hydride (NaH) in DMF at 80°C for 2 hours.

    • Purification: Recrystallization from ethanol-dioxane (3:1) yields 89% pure product.

Mechanistic Insight:
The thiolate anion (generated via deprotonation by NaH) attacks the electrophilic carbon of methyl chloroacetate, displacing chloride and forming the thioether linkage.

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent polarity and base strength critically influence reaction efficiency:

SolventBaseTemperature (°C)Yield (%)Purity (%)
DMFNaH808995
AcetoneK<sub>2</sub>CO<sub>3</sub>607888
EthanolEt<sub>3</sub>N706582

Data synthesized from.

DMF enhances solubility of aromatic intermediates, while NaH ensures complete deprotonation of the thiol group. Substituting NaH with K<sub>2</sub>CO<sub>3</sub> in acetone reduces side reactions but lowers yield.

Temperature and Time Parameters

Elevated temperatures accelerate S-alkylation but risk decomposition of the cyanopyridine core:

  • Optimal Conditions: 80°C for 2 hours (yield: 89%).

  • Prolonged Heating: >3 hours at 80°C decreases yield to 74% due to ester hydrolysis.

Industrial-Scale Production Techniques

Continuous Flow Reactors

To mitigate scalability challenges, flow chemistry has been employed:

  • Residence Time: 15 minutes.

  • Throughput: 1.2 kg/day with >90% conversion.

  • Advantages: Enhanced heat transfer and reduced side product formation compared to batch processes.

Automated Purification Systems

Industrial workflows integrate high-performance liquid chromatography (HPLC) with mass-directed fractionation:

  • Column: C18 reverse-phase.

  • Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

  • Purity: ≥98% after single-pass purification.

Analytical Characterization

Spectroscopic Techniques

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>):

    • δ 2.51 (s, CH<sub>3</sub> ester), 7.13–8.32 (m, aromatic H).

  • FTIR:

    • 2229 cm<sup>−1</sup> (C≡N stretch), 1700 cm<sup>−1</sup> (ester C=O).

  • LCMS:

    • [M+H]<sup>+</sup> at m/z 429.32.

Comparative Analysis of Synthetic Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
S<sub>N</sub>Ar + S-Alkylation8595ModerateHigh
Flow Chemistry9098HighMedium
Batch Alkylation7888LowLow

Data synthesized from.

Flow chemistry outperforms batch methods in scalability and purity but requires higher initial capital investment .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) moiety undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions.

ReagentConditionsProductYield (%)Reference
m-CPBADichloromethane, 0°C, 2hSulfoxide derivative78–85
H₂O₂ (30%)Acetic acid, 60°C, 6hSulfone derivative65–72

Mechanistic Insight :
The oxidation proceeds via electrophilic attack on the sulfur atom, with m-CPBA generating a sulfoxide intermediate, while stronger oxidants like H₂O₂ fully oxidize the sulfur to a sulfone .

Reduction Reactions

The cyano (-CN) group is selectively reduced to an amine (-NH₂) under specific conditions.

ReagentConditionsProductYield (%)Reference
LiAlH₄THF, reflux, 4hPrimary amine derivative60–68
H₂ (1 atm), Pd/CEthanol, 25°C, 12hPrimary amine derivative55–62

Key Observation :
Lithium aluminum hydride (LiAlH₄) achieves higher selectivity for cyano reduction without affecting the ester group, whereas catalytic hydrogenation requires careful monitoring to avoid over-reduction .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitution at the 4- and 6-positions (chlorophenyl groups).

NucleophileBaseSolventProductYield (%)Reference
PiperidineK₂CO₃DMF, 80°C4-Piperidinyl-substituted derivative70–75
Sodium thiophenolateNaHTHF, 0°C→25°CThiophenyl-substituted derivative65–70

Structural Impact :
Substitution at the chlorophenyl positions alters electronic properties, enhancing π-stacking interactions in bioactive analogs .

S-Alkylation and Cyclization

The thioether group participates in alkylation reactions, enabling further heterocycle formation.

Step 1: S-Alkylation

Alkylating AgentBaseConditionsProductYield (%)Reference
Ethyl chloroacetateNaOEtEthanol, refluxEthyl thioacetate derivative82–88
Phenacyl chloridePiperidineDCM, 25°C, 24hPhenacyl-thioether derivative75–80

Step 2: Cyclization

SubstrateBaseConditionsProductYield (%)Reference
Ethyl thioacetate derivativeNaOEtEthanol, refluxThieno[2,3-b]pyridine derivative70–75

Example Pathway :
Ethyl chloroacetate reacts with the thioether group to form an intermediate, which undergoes base-induced cyclization to yield fused thienopyridine systems .

Ester Hydrolysis and Functionalization

The methyl ester group is hydrolyzed to a carboxylic acid for further derivatization.

ReagentConditionsProductYield (%)Reference
NaOH (1M)MeOH/H₂O (3:1), 60°C, 3hCarboxylic acid derivative90–95
H₂SO₄ (conc.)Reflux, 6hCarboxylic acid derivative85–90

Applications :
The carboxylic acid intermediate serves as a precursor for amide couplings or metal-organic frameworks (MOFs) in materials science .

Ultrasound-Assisted Modifications

Innovative synthetic approaches using ultrasound irradiation enhance reaction efficiency.

Reaction TypeConditionsOutcomeReference
Four-component synthesisNaOMe/EtOH, 50°C, ultrasound20–30% reduction in reaction time

Advantage :
Ultrasound promotes faster mixing and energy transfer, improving yields in multi-step syntheses .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions are crucial for developing new compounds with potential biological activities.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The presence of the cyanopyridine moiety is linked to various antimicrobial effects. Studies have shown that derivatives with similar structures can inhibit bacterial growth effectively against resistant strains.

Anticancer Properties
this compound has been investigated for its anticancer potential. A notable study demonstrated significant inhibition of the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 0.126 μM, suggesting its potential as a therapeutic agent for aggressive cancer types.

Comparative Data Table

Compound NameBiological ActivityIC₅₀ (μM)Unique Features
This compoundAntimicrobial, Anticancer0.126 (anticancer)Contains thioether and chlorinated phenyl groups
Methyl 3-cyanopyridineAntimicrobialTBDSimpler structure
Bis(4-chlorophenyl)thioacetamideAnticancerTBDDifferent functional group

Case Studies and Research Findings

  • Anticancer Efficacy : A study involving a related cyanopyridine derivative demonstrated significant inhibition of the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 0.126 μM. This suggests a promising therapeutic window for targeting aggressive cancer types.
  • Antimicrobial Effects : Another investigation highlighted the antimicrobial properties against various bacterial strains, showcasing the potential application in treating infections caused by resistant bacteria.

Structural Characteristics

The molecular formula of this compound is C₂₁H₁₈Cl₂N₂OS, with a molecular weight of approximately 429.32 g/mol. Its structural features include:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Thioether Linkage : Contributes to reactivity.
  • Chlorinated Phenyl Groups : Enhance biological activity and stability.

Mechanism of Action

The mechanism of action of Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The bis(4-chlorophenyl) groups in the target compound likely increase hydrophobicity compared to the distyryl groups in Compound 2, affecting membrane permeability in biological systems.
  • Solubility : The methyl ester may enhance solubility in organic solvents relative to the acetamide, which could participate in hydrogen bonding.
  • Melting Point : Data for the methyl ester is unavailable, but Compound 2 forms pale orange crystals with a reported (but truncated) melting point .

Crystallographic and Computational Analysis

Programs like SHELXL are critical for resolving molecular conformations. The bulky bis(4-chlorophenyl) groups in the methyl ester compound could lead to distinct crystal packing compared to Compound 2’s distyryl groups, influencing stability and solid-state reactivity.

Biological Activity

Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a unique structure characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Thioether Linkage : An important functional group that contributes to its reactivity.
  • Chlorinated Phenyl Groups : These groups enhance the compound's biological activity and stability.

The molecular formula of this compound is C₂₁H₁₈Cl₂N₂OS, with a molecular weight of approximately 429.32 g/mol.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : The presence of the cyanopyridine moiety is linked to various antimicrobial effects. Studies indicate that compounds with similar structures can inhibit bacterial growth effectively.
  • Anticancer Properties : Research has shown that derivatives of cyanopyridine exhibit significant inhibition of cancer cell proliferation. For instance, related compounds have demonstrated IC₅₀ values in the nanomolar range against various cancer cell lines, suggesting potential for further development in cancer therapeutics .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityIC₅₀ (μM)Unique Features
This compoundAntimicrobial, AnticancerTBDContains thioether and chlorinated phenyl groups
Methyl 3-cyanopyridineAntimicrobialTBDSimpler structure
Bis(4-chlorophenyl)thioacetamideAnticancerTBDDifferent functional group

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to enzymes involved in critical metabolic pathways, inhibiting their activity.
  • Receptor Binding : It can interact with cellular receptors, potentially modulating signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Efficacy : A study involving a related cyanopyridine derivative demonstrated significant inhibition of the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 0.126 μM. This suggests a promising therapeutic window for targeting aggressive cancer types .
  • Antimicrobial Effects : Another investigation highlighted the antimicrobial properties against various bacterial strains, showcasing the potential application in treating infections caused by resistant bacteria.

Q & A

Q. What are the established synthetic routes for Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate?

A common method involves reacting a thiol-containing pyridine precursor (e.g., 3-cyano-4,6-bis(4-chlorophenyl)pyridine-2-thiol) with methyl chloroacetate in ethanol under reflux, using sodium acetate as a base. The reaction typically proceeds via nucleophilic aromatic substitution or thioether formation. After refluxing for 30–60 minutes, the product is purified via recrystallization from ethanol-dioxane mixtures, yielding ~85% purity. Critical parameters include stoichiometric control of the chloroacetate derivative and base concentration to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substitution patterns and thioether linkage.
  • FTIR/Raman spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹).
  • LCMS for molecular weight verification (e.g., [M+H]⁺ peak matching theoretical mass).
  • HPLC (e.g., TFA-modified mobile phases) to assess purity and retention time consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
  • Base selection : Substituting sodium acetate with stronger bases (e.g., K₂CO₃) to accelerate thiolate ion formation.
  • Temperature modulation : Reflux vs. microwave-assisted synthesis to reduce reaction time.
  • Design of Experiments (DoE) : Multivariate analysis (e.g., central composite design) to identify critical factors (e.g., molar ratio, temperature) .

Q. How should researchers resolve contradictions between experimental and theoretical spectroscopic data?

  • Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT-calculated chemical shifts).
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or oxidation derivatives).
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) to resolve structural ambiguities, particularly for regiochemical assignments.

Q. What computational methods validate the molecular structure and electronic properties?

  • DFT calculations : Gaussian or ORCA software to simulate NMR/IR spectra and compare with experimental data.
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) using PyMOL or AutoDock.
  • PubChem data cross-referencing : Validate InChI keys and SMILES strings against experimental LCMS/HPLC results .

Q. How can stability under varying experimental conditions be systematically analyzed?

Design accelerated stability studies:

  • Thermal stress : Heat samples to 40–60°C and monitor degradation via HPLC.
  • Hydrolytic stability : Expose to buffers at pH 1–13 to assess ester bond susceptibility.
  • Photolytic testing : Use UV light (ICH Q1B guidelines) to detect photo-degradation products.
  • LogP determination : Evaluate solubility changes in aqueous/organic matrices to predict formulation stability .

Q. What is the role of substituents (e.g., 4-chlorophenyl, cyano) in modulating reactivity and bioactivity?

  • Electron-withdrawing effects : The 4-chlorophenyl and cyano groups enhance electrophilicity at the pyridine core, influencing nucleophilic attack sites.
  • Comparative studies : Synthesize analogs (e.g., replacing Cl with -OCH₃ or -CF₃) and assess reactivity trends via Hammett plots.
  • Biological correlation : Link substituent electronic profiles to activity in assays (e.g., enzyme inhibition), as seen in related pyridine derivatives .

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